5-Diazosalicylic acid
Description
Properties
IUPAC Name |
2-carboxy-4-diazoniophenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-9-4-1-2-6(10)5(3-4)7(11)12/h1-3H,(H-,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRRSPJGXCHDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)C(=O)O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923630 | |
| Record name | 5-Diazonio-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-13-1 | |
| Record name | 5-Diazosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Diazonio-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-diazosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodological Approaches for the Synthesis of 5 Diazosalicylic Acid
Diazotization of 5-Aminosalicylic Acid (5-ASA) Precursor
The primary and most widely utilized method for the synthesis of 5-diazosalicylic acid is the diazotization of 5-aminosalicylic acid. This reaction is typically carried out by treating an acidic aqueous solution of 5-ASA with a nitrite (B80452) source, most commonly sodium nitrite (NaNO₂). The fundamental reaction involves the in situ generation of nitrous acid (HNO₂), which then reacts with the amino group of 5-ASA to form the diazonium salt.
Optimization of Reaction Conditions: Temperature and Acid Concentration
The stability of the resulting this compound is a critical factor that dictates the stringent control of reaction conditions. Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at elevated temperatures. at.uaresearchgate.netnih.gov Therefore, the diazotization of 5-ASA is invariably conducted at low temperatures, typically between 0 and 5 °C, to ensure the integrity of the diazonium group. unacademy.com Maintaining this low temperature throughout the reaction is crucial for maximizing the yield and preventing the formation of unwanted byproducts.
The concentration of the acid used in the reaction medium also plays a pivotal role. A mineral acid, such as hydrochloric acid (HCl), is essential for the in situ generation of nitrous acid from sodium nitrite and to maintain a pH that is conducive to the stability of the diazonium salt. While an acidic environment is necessary, an excessively high acid concentration can be detrimental. For instance, in related diazotization reactions, it has been observed that a lower volume of a 2 M HCl solution can be more favorable, as high acid concentrations may lead to undesirable side reactions or permanent polarization of the amino carboxylic acid. The optimal acid concentration ensures the complete conversion of the amine to its salt and facilitates the formation of the nitrosonium ion (NO⁺), the key electrophile in the diazotization process, without promoting decomposition of the product.
Table 1: General Parameters for Optimization of 5-ASA Diazotization
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 0 - 5 °C | Enhances the stability of the diazonium salt and minimizes decomposition. |
| Acid Concentration | Sufficient to dissolve 5-ASA and react with the nitrite source | Ensures formation of nitrous acid and stabilizes the diazonium salt. |
| Reaction Time | Dependent on scale and specific conditions | Monitored to ensure complete conversion of the starting material. |
| Stirring | Continuous and efficient | Promotes homogeneity and efficient heat transfer. |
Role of Nitrite Source and Reaction Medium
Sodium nitrite is the most commonly employed nitrite source for the diazotization of 5-ASA due to its stability, availability, and cost-effectiveness. It readily reacts with the mineral acid in the reaction medium to generate the necessary nitrous acid in situ. tpu.ru While other nitrite sources, such as alkyl nitrites (e.g., tert-butyl nitrite), can be used in organic solvents, aqueous systems utilizing sodium nitrite are standard for the synthesis of this compound. nih.gov The reaction is almost exclusively carried out in an aqueous medium, as 5-aminosalicylic acid has appreciable solubility in acidic water, and the resulting diazonium salt is also water-soluble. The use of water as a solvent is also advantageous from an environmental and safety perspective.
Mechanistic Elucidation of the Diazotization Process in Salicylic (B10762653) Acid Systems
The mechanism of the diazotization of 5-aminosalicylic acid follows the general pathway for the diazotization of primary aromatic amines. tpu.runih.gov The process can be broken down into the following key steps:
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).
Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the strong mineral acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 5-aminosalicylic acid acts as a nucleophile and attacks the nitrosonium ion.
Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule occur, leading to the formation of the diazonium ion.
The presence of the hydroxyl and carboxylic acid groups on the salicylic acid ring influences the reactivity of the amino group. The hydroxyl group is an activating group, which increases the electron density on the aromatic ring, thereby facilitating the electrophilic attack by the nitrosonium ion. Conversely, the carboxylic acid group is a deactivating group. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form an ammonium (B1175870) salt, which reduces its nucleophilicity. A delicate equilibrium exists between the protonated and unprotonated amine, with the unprotonated form being the reactive species.
Considerations for Preparative Scale Synthesis
The synthesis of this compound on a preparative or industrial scale requires careful consideration of several factors, primarily centered around safety and process control. The inherent instability of diazonium salts necessitates robust engineering controls to manage the exothermic nature of the diazotization reaction and to prevent the accumulation of the potentially explosive product. at.uaresearchgate.net
Key considerations for large-scale synthesis include:
Thermal Management: Efficient cooling systems are paramount to maintain the reaction temperature within the narrow optimal range of 0-5 °C. Runaway reactions can lead to rapid decomposition of the diazonium salt, generating nitrogen gas and potentially leading to a dangerous pressure buildup. acs.org
Reagent Addition: The controlled and gradual addition of the sodium nitrite solution is crucial to manage the rate of the exothermic reaction and prevent localized temperature increases.
Mixing: Thorough and efficient agitation is necessary to ensure uniform temperature distribution and reactant concentration throughout the reaction vessel.
In Situ Use: Due to its instability, this compound is almost always generated and used in situ in a subsequent reaction without being isolated as a solid. This minimizes the risks associated with handling and storing the potentially explosive diazonium salt.
Flow Chemistry: Modern approaches to handling hazardous reactions, such as the use of continuous flow reactors, offer significant safety advantages for the synthesis of diazonium salts. nih.gov Flow chemistry allows for the reaction to be carried out on a small scale at any given time, with precise control over temperature and reaction time, thereby minimizing the risk of thermal runaway and accumulation of hazardous intermediates.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous material. | Inherently safer due to small reaction volumes and better heat transfer. |
| Heat Transfer | Less efficient, potential for localized hot spots. | Highly efficient, precise temperature control. |
| Scalability | Can be challenging and requires significant engineering controls. | More straightforward to scale up by running the reactor for longer periods. |
| Process Control | More difficult to achieve precise control over reaction parameters. | Excellent control over residence time, temperature, and stoichiometry. |
| Product Quality | May have lower consistency and purity. | Often results in higher consistency and purity due to precise control. |
Mechanistic Investigations of 5 Diazosalicylic Acid Reactivity
Formation and Stability of the 5-Diazosalicylic Acid Cation
The this compound cation is synthesized through the diazotization of 5-aminosalicylic acid. chemrevlett.comresearchgate.net This process involves treating an acidic solution of 5-aminosalicylic acid with sodium nitrite (B80452) at low temperatures, typically between 0-5°C. chemrevlett.comorientjchem.org The reaction proceeds by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, which then reacts with the primary amino group to form the diazonium salt. lkouniv.ac.in The presence of excess acid is crucial to maintain an acidic environment, which stabilizes the resulting diazonium salt and prevents unwanted secondary reactions. chemrevlett.com
Like most aryl diazonium salts, the this compound cation is thermally unstable. lkouniv.ac.in Its stability is highly dependent on temperature and pH. The salt is typically prepared and used in cold aqueous solutions (0-5°C) to prevent premature decomposition. chemrevlett.comorientjchem.org Under these conditions, the diazonium salt can exist in solution long enough for subsequent reactions, such as azo coupling. chemrevlett.comchemrevlett.com However, if isolated as a solid, diazonium salts can be explosive, particularly when dry. lkouniv.ac.in The stability is attributed to the delocalization of the positive charge across the two nitrogen atoms and into the aromatic ring.
Decomposition Pathways of this compound
The decomposition of this compound is characterized by the evolution of nitrogen gas (N₂), a thermodynamically very stable molecule, which acts as the driving force for these reactions. The decomposition can be initiated thermally, photochemically, or through other chemical means, proceeding through distinct mechanistic pathways.
The thermal decomposition of aryl diazonium salts in solution can proceed through two primary, competing mechanisms: a heterolytic pathway and a homolytic pathway. The dominant pathway is influenced by the solvent and the substituents on the aromatic ring.
Heterolytic Decomposition (SN1-type): In this pathway, the diazonium salt undergoes unimolecular decomposition, losing a molecule of dinitrogen to form a highly unstable and reactive aryl cation (the 2-carboxy-4-hydroxyphenyl cation). This cation will rapidly react with any available nucleophile in the reaction medium. For example, if the decomposition occurs in water, the primary byproduct will be 2,4-dihydroxybenzoic acid.
Homolytic Decomposition: This pathway involves a single-electron transfer (SET) to the diazonium cation, leading to the formation of a transient diazenyl radical, which then rapidly fragments into an aryl radical (the 2-carboxy-4-hydroxyphenyl radical) and nitrogen gas. The source of the electron can be the solvent, a counter-ion, or a reducing agent. The resulting aryl radical is highly reactive and can abstract atoms from the solvent or participate in other radical reactions, leading to a more complex mixture of byproducts.
The specific byproducts from the thermal decomposition of this compound have not been extensively detailed in the literature, but based on the general reactivity of diazonium salts, they would be highly dependent on the reaction conditions. For instance, decomposition in the presence of halide ions could lead to the formation of halogenated salicylic (B10762653) acid derivatives.
Aryl diazonium salts are known to be photosensitive and can undergo decomposition upon exposure to light. researchgate.net The photochemical decomposition of this compound is expected to proceed via a homolytic cleavage of the carbon-nitrogen bond. Upon absorption of light, typically in the UV range, the diazonium cation is excited. This excited state can facilitate a single-electron transfer, leading to its reduction and subsequent fragmentation. nih.govurfu.ru
The primary event is the generation of an aryl radical and the evolution of nitrogen gas. nih.govurfu.ru This process is a key method for generating aryl radicals under mild, room-temperature conditions. urfu.ru The reaction can be represented as:
Ar-N₂⁺ + hν → [Ar-N₂⁺]* → Ar• + N₂
The efficiency of this process can often be enhanced by the presence of photosensitizers. The resulting 2-carboxy-4-hydroxyphenyl radical can then engage in various subsequent reactions, depending on the surrounding chemical environment.
While the diazonium group itself is an electron-withdrawing group, the salicylic acid moiety of the molecule remains susceptible to oxidative degradation. Studies on the electrochemical oxidation of salicylic acid have shown that the aromatic ring can be attacked by hydroxyl radicals to form hydroxylated derivatives, primarily 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. ntnu.no Further oxidation can lead to ring-opening and eventual mineralization to CO₂ and water. ntnu.no
Although direct studies on the oxidative degradation of this compound are scarce, it is plausible that strong oxidizing conditions would lead to the degradation of the aromatic ring. The initial products would likely be hydroxylated derivatives of the diazonium salt, followed by more extensive degradation. It is also possible for the diazonium compound to be involved in redox reactions, but the most common degradation pathways are initiated by thermal or photochemical stimuli that lead to the loss of N₂.
Generation of Aryl Radical Intermediates from this compound
One of the most significant aspects of diazonium salt chemistry is its utility as a precursor for aryl radicals. nih.gov The generation of the 2-carboxy-4-hydroxyphenyl radical from this compound is achieved via a single-electron reduction of the diazonium cation. nih.govrsc.org This reduction is followed by the rapid and irreversible loss of dinitrogen.
The single-electron transfer can be initiated by various methods:
Photoredox Catalysis: Using a photocatalyst that, upon excitation by visible light, can donate an electron to the diazonium salt. nih.govurfu.ru
Chemical Reductants: Employing stoichiometric reducing agents such as transition metal salts (e.g., copper(I) or iron(II)), or organic bases. nih.gov
Electrochemistry: Direct reduction at an electrode surface.
The resulting 2-carboxy-4-hydroxyphenyl radical is a versatile intermediate that can be used to form new carbon-carbon or carbon-heteroatom bonds in organic synthesis. nih.gov
The generation of aryl radicals from diazonium salts can be promoted by nucleophilic bases. nih.gov While a specific catalytic cycle for salicylic acid has not been explicitly detailed, a plausible mechanism can be inferred from the known reactivity of diazonium salts. Due to the high electrophilicity of the diazonium cation, a nucleophile can add to it to form a diazene (B1210634) intermediate. nih.gov This intermediate can then fragment to produce an aryl radical.
In the context of this compound, another molecule of salicylic acid (or its conjugate base, salicylate) present in the solution could act as the nucleophile. The phenoxide or carboxylate group of salicylic acid could attack the terminal nitrogen of the diazonium salt. This would form an unstable diazoanhydride-like intermediate, which could then fragment through a homolytic pathway to generate the aryl radical, nitrogen gas, and an oxygen-centered radical. nih.gov This pathway represents a polar-radical crossover mechanism, where an initial polar/nucleophilic interaction leads to the formation of radical species.
Summary of Decomposition Pathways
| Decomposition Type | Initiator | Primary Intermediate | Key Byproducts/Products |
| Thermal (Heterolytic) | Heat | Aryl Cation | Phenols (in water), Ethers (in alcohols) |
| Thermal (Homolytic) | Heat, Reductants | Aryl Radical | Products of radical abstraction/addition |
| Photochemical | UV/Visible Light | Aryl Radical | Products of radical reactions |
| Oxidative | Strong Oxidants | Hydroxylated Species | Dihydroxybenzoic acid derivatives, Ring-opened products |
Single Electron Transfer (SET) Mechanisms in Radical Generation
The generation of aryl radicals from diazonium salts, including this compound, can be initiated through a single electron transfer (SET) process. This mechanism involves the transfer of an electron to the diazonium cation, leading to the formation of a highly unstable radical species that rapidly decomposes to yield an aryl radical and nitrogen gas.
While the specific details for this compound are not extensively documented, the general mechanism for aryl diazonium salts provides a framework for understanding its behavior. The SET process can be initiated by various means, including photochemical methods or through the action of reducing agents. For instance, photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from diazonium salts. In a typical photocatalytic cycle, a photoexcited catalyst donates an electron to the diazonium salt, initiating the radical generation cascade.
Ar-N₂⁺ + e⁻ → [Ar-N₂]• → Ar• + N₂
The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as carbon-carbon bond formation or hydrogen atom abstraction. The efficiency of radical generation via SET is influenced by the redox potential of the diazonium salt and the electron donor.
Role of Hydrogen Donors in Radical Quenching
Once generated, the aryl radical of this compound is a transient species that can be "quenched" or stabilized through various pathways, one of the most significant being hydrogen atom abstraction from a suitable hydrogen donor. This process, also known as hydrogen atom transfer (HAT), results in the formation of a more stable aromatic molecule and a new radical species derived from the hydrogen donor.
The general equation for this process is:
Ar• + H-D → Ar-H + D•
Where Ar• represents the aryl radical derived from this compound and H-D is the hydrogen donor. The facility of this reaction is governed by the bond dissociation energy (BDE) of the H-D bond. Common hydrogen donors include thiols, phenols, and certain hydrocarbons with weakened C-H bonds. The presence and concentration of a suitable hydrogen donor can significantly influence the reaction pathway by intercepting the aryl radical before it can engage in other reactions. This principle is fundamental in controlling the outcomes of radical-mediated transformations.
Nucleophilic and Electrophilic Reactivity of the Diazonium Moiety
The diazonium group (-N₂⁺) of this compound is a key functional group that dictates a significant portion of its chemical behavior, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction conditions and the nature of the reacting species.
Electrophilic Nature in Azo Coupling Reactions
The diazonium cation of this compound is a potent electrophile, a characteristic that is central to its utility in azo coupling reactions. In these reactions, the diazonium salt acts as the electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component. This reaction leads to the formation of an azo compound, which contains the characteristic -N=N- (azo) linkage.
The general mechanism involves the attack of the electron-rich aromatic ring of the coupling partner on the terminal nitrogen atom of the diazonium group. The reactivity of the diazonium salt as an electrophile is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the carboxylic acid and the diazonium group itself in this compound, are expected to enhance its electrophilicity.
The rate and success of the azo coupling reaction are highly dependent on the pH of the reaction medium. The coupling component is typically a phenol (B47542) or an aniline (B41778), which must be in its activated form (phenoxide or free amine) to be sufficiently nucleophilic to attack the diazonium ion. Therefore, these reactions are often carried out under mildly acidic to alkaline conditions.
Below is a table summarizing the coupling of diazotized 5-aminosalicylic acid (the precursor to this compound) with various aromatic compounds to form azo dyes.
| Coupling Component | Reaction Conditions | Resulting Azo Compound |
| Phenol | Alkaline (NaOH) | (E)-2-hydroxy-5-((4-hydroxyphenyl)diazenyl)benzoic acid |
| N,N-Dimethylaniline | Mildly acidic | (E)-5-((4-(dimethylamino)phenyl)diazenyl)-2-hydroxybenzoic acid |
| Salicylic acid | Alkaline | (E)-2-hydroxy-5-((2-hydroxy-4-carboxyphenyl)diazenyl)benzoic acid |
| β-Naphthol | Alkaline (NaOH) | (E)-2-hydroxy-5-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid |
Nucleophilic Attack on the Diazonium Group
While the diazonium group is predominantly electrophilic, the terminal nitrogen atom can also be subject to nucleophilic attack. This reactivity is generally observed with strong nucleophiles and can lead to a variety of products.
A common example of nucleophilic attack on a diazonium salt is the reaction with hydroxide (B78521) ions at high pH. This can lead to the reversible formation of a diazo hydroxide, which can exist in equilibrium with a diazoate anion.
Ar-N₂⁺ + 2OH⁻ ⇌ Ar-N=N-O⁻ + H₂O
Furthermore, nucleophiles such as cyanide or bisulfite ions can add to the diazonium group, leading to the formation of covalent azo compounds. These reactions are often reversible. The diazonium group is an excellent leaving group (as dinitrogen gas), and nucleophilic attack at the carbon atom of the aromatic ring to which the diazonium group is attached (a substitution reaction) is also a major pathway for the reactivity of diazonium salts, though this is distinct from direct attack on the nitrogen atoms of the diazonium moiety itself. chemguide.co.uklibretexts.org
Synthetic Transformations and Derivative Chemistry of 5 Diazosalicylic Acid
Azo Coupling Reactions of 5-Diazosalicylic Acid
Azo coupling is a significant reaction in the synthesis of dyes, where aromatic diazonium ions act as electrophiles in reactions with activated aromatic compounds like phenols and anilines. organic-chemistry.org The reaction is an electrophilic aromatic substitution. wikipedia.orgslideshare.net The diazonium salt, derived from an aromatic amine, attacks another aromatic ring that serves as a nucleophile. wikipedia.org
Scope and Regioselectivity with Various Coupling Components (e.g., phenols, amines, active methylene (B1212753) compounds)
The azo coupling reaction of this compound extends to various nucleophilic coupling components, including phenols, amines, and compounds with active methylene groups. nih.gov The pH of the reaction medium is a critical factor; it must be mildly acidic or neutral for the reaction to proceed efficiently. organic-chemistry.org
With phenols, the coupling reaction is faster at a higher pH. wikipedia.orgyoutube.com This is because, in a basic medium, phenol (B47542) is ionized to the more reactive phenoxide ion. youtube.com The substitution typically occurs at the para position relative to the activating group (e.g., -OH, -NH2) on the coupling component. organic-chemistry.orgwikipedia.org If the para position is already occupied, the coupling occurs at the ortho position, though at a slower rate. organic-chemistry.orgwikipedia.org For instance, the reaction of a diazonium salt with phenol yields a para-substituted azo compound. wikipedia.orglibretexts.org Similarly, β-naphthol couples with a phenyldiazonium electrophile to produce an intense orange-red dye. wikipedia.org
With aromatic amines, the reaction conditions also play a crucial role. At an acidic pH (below 6), an amino group is a more potent activating substituent than a hydroxyl group. libretexts.org In alkaline conditions (pH above 7.5), phenolic compounds are stronger activators due to the formation of the phenoxide ion. libretexts.org
Active methylene compounds are also effective coupling partners for diazonium salts. nih.govresearchgate.net The reaction involves the attack of the diazonium ion on the nucleophilic carbon of the active methylene compound. researchgate.net
Table 1: Regioselectivity of Azo Coupling Reactions
| Coupling Component | Activating Group | Typical Position of Substitution | Reaction Condition Influence |
|---|---|---|---|
| Phenols | -OH | Para | Faster at higher pH due to phenoxide ion formation wikipedia.orgyoutube.com |
| Anilines | -NH2 | Para | Stronger activator at acidic pH (<6) libretexts.org |
| Naphthols | -OH | Para (e.g., 1-naphthol) or Ortho (e.g., 2-naphthol) | Dependent on the isomer of naphthol used youtube.com |
| Active Methylene Compounds | Electron-withdrawing groups | Carbon atom of the methylene group | Generally carried out in mildly acidic or neutral conditions organic-chemistry.orgresearchgate.net |
Synthesis of Advanced Azo Dye Structures
Azo dyes are a major class of synthetic colorants, and their synthesis often begins with the diazotization of a primary aromatic amine followed by coupling with phenols or other aromatic amines. researchgate.net The resulting azo compounds have extended conjugated systems, which are responsible for their vibrant colors. wikipedia.org Azo dyes derived from salicylic (B10762653) acid and its derivatives have been a subject of interest. lmaleidykla.ltmdpi.com For example, new azo dyes have been synthesized from salicylic acid derivatives using environmentally friendly catalysts like baker's yeast. lmaleidykla.lt
The synthesis of azo compounds from 5-aminosalicylic acid (the precursor to this compound) involves its diazotization with sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C) to form the diazonium salt. chemrevlett.com This diazonium salt is then coupled with various components. For instance, coupling with thymol (B1683141) in an alkaline medium yields (E)-2-hydroxy-5-((4-hydroxy-5-isopropyl-2-methylphenyl)diazenyl)benzoic acid. chemrevlett.com Similarly, coupling with vanillin (B372448) produces (E)-5-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-hydroxybenzoic acid. chemrevlett.com
Enzymatic Azo Reduction and Cleavage in Related Compounds
The enzymatic reduction of azo dyes is a key process in their biodegradation. nih.gov Azoreductases are enzymes capable of cleaving the azo bond (-N=N-), leading to the decolorization of the dye. nih.gov This reduction results in the formation of aromatic amines. nih.gov For example, the biotransformation of the azo dyes Flame Orange and Ruby Red through azo bond reduction leads to the formation of cleavage products like 2-amino-1,3-dimethylimidazolium and N1,N1-dimethyl-1,4-benzenediamine. nih.gov This enzymatic cleavage is significant in the context of prodrugs, where an azo linkage is used to deliver a therapeutic agent to a specific site, such as the colon, where bacterial azoreductases can cleave the bond and release the active drug. nih.gov
Substitution Reactions of the Diazonium Group
The diazonium group (-N₂⁺) is an excellent leaving group, making diazonium salts versatile intermediates in organic synthesis for introducing a wide range of substituents onto an aromatic ring. libretexts.orglibretexts.orgbyjus.com These reactions typically involve the release of nitrogen gas (N₂), which is a thermodynamically very stable molecule. libretexts.org
Replacement with Hydrogen (Hydrodeamination Reactions)
The replacement of the diazonium group with a hydrogen atom is known as hydrodeamination. This reaction can be achieved by treating the diazonium salt with hypophosphorous acid (H₃PO₂). libretexts.org This process is useful for removing an amino group from an aromatic ring after it has served its purpose as a directing group in electrophilic aromatic substitution reactions. libretexts.org A one-pot hydrodeamination of aromatic amines can also be catalyzed by salicylic acid using tert-butyl nitrite in tetrahydrofuran. ua.esscilit.com
Formation of Hydroxyl and Other Derivatives (e.g., 2,5-dihydroxybenzoic acid)
The diazonium group can be replaced by a hydroxyl group by warming the aqueous solution of the diazonium salt. libretexts.orgchemguide.co.uk This reaction leads to the formation of a phenol. libretexts.orgchemguide.co.uk In the case of this compound, this hydrolysis would be expected to yield a dihydroxybenzoic acid.
Furthermore, diazonium salts are precursors for various other derivatives through Sandmeyer reactions, which utilize copper(I) salts as catalysts. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in For instance, CuCl, CuBr, and CuCN can be used to introduce chloro, bromo, and cyano groups, respectively, onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com The synthesis of 2,5-dihydroxybenzoic acid (gentisic acid) can also be achieved from salicylic acid through an Elbs persulfate oxidation. wikipedia.org
Table 2: Substitution Reactions of the Diazonium Group
| Reagent | Product | Reaction Name/Type |
|---|---|---|
| Hypophosphorous acid (H₃PO₂) | Arene (Hydrogen replacement) | Hydrodeamination libretexts.org |
| Warm water | Phenol (Hydroxyl replacement) | Hydrolysis libretexts.orgchemguide.co.uk |
| Copper(I) chloride (CuCl) | Aryl chloride | Sandmeyer reaction wikipedia.orgmasterorganicchemistry.com |
| Copper(I) bromide (CuBr) | Aryl bromide | Sandmeyer reaction wikipedia.orgmasterorganicchemistry.com |
| Copper(I) cyanide (CuCN) | Aryl cyanide (Benzonitrile) | Sandmeyer reaction wikipedia.orgmasterorganicchemistry.com |
| Potassium iodide (KI) | Aryl iodide | Substitution chemguide.co.uk |
| Fluoroboric acid (HBF₄), then heat | Aryl fluoride | Schiemann reaction libretexts.org |
Intramolecular Rearrangement Reactions Involving Diazonium Compounds
The diazonium group is a versatile functional group that can participate in various intramolecular reactions, leading to significant structural transformations. In the context of derivatives of this compound, where the diazonium salt is part of a larger molecular framework, several intramolecular rearrangement reactions are of synthetic importance. These reactions often proceed through radical or carbene intermediates, facilitating the formation of new cyclic systems.
Pschorr Cyclization
The Pschorr cyclization is a powerful method for the synthesis of polycyclic aromatic compounds, particularly biaryl tricyclics. organic-chemistry.orgsynarchive.com The reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. organic-chemistry.org This process is typically catalyzed by copper or its salts. wikipedia.org
For a derivative of this compound to undergo this reaction, a second aromatic ring must be suitably positioned to allow for intramolecular cyclization. The general mechanism proceeds as follows:
Diazotization: An aromatic amine precursor is treated with a nitrosating agent, such as nitrous acid (formed in situ from sodium nitrite and a strong acid), to form the aryl diazonium salt. wikipedia.org
Radical Generation: The diazonium salt is then decomposed, often with the aid of a copper(I) catalyst, to release nitrogen gas (N₂) and generate an aryl radical. wikipedia.org
Intramolecular Attack: The newly formed aryl radical attacks the tethered aromatic ring in an intramolecular fashion. wikipedia.org
Rearomatization: The resulting radical intermediate is then oxidized and rearomatizes to yield the final cyclized product. wikipedia.org
While yields can sometimes be moderate, the Pschorr cyclization provides a direct route to complex fused-ring systems that would be challenging to synthesize otherwise. organic-chemistry.org
Wolff Rearrangement
The Wolff rearrangement is another significant intramolecular reaction, which converts an α-diazocarbonyl compound into a ketene (B1206846). wikipedia.org This rearrangement can be induced thermally, photochemically, or through metal catalysis, most commonly with silver(I) oxide. wikipedia.orgjk-sci.com
To apply the Wolff rearrangement to a derivative of this compound, the carboxylic acid moiety must first be converted into an α-diazoketone. This is typically achieved via the Arndt-Eistert synthesis, where the carboxylic acid is first converted to an acyl chloride, which then reacts with diazomethane. wikipedia.org
The mechanism of the Wolff rearrangement can be complex, potentially proceeding through a concerted pathway or a stepwise mechanism involving a carbene intermediate. organic-chemistry.org The key steps are:
Formation of α-Diazoketone: The carboxylic acid group of the salicylic acid derivative is converted to an α-diazoketone.
Rearrangement: Upon induction (e.g., by heat or light), the α-diazoketone expels dinitrogen (N₂) and undergoes a 1,2-rearrangement to form a highly reactive ketene intermediate. wikipedia.org
Trapping of the Ketene: The ketene can be trapped by various nucleophiles. If water is present, a carboxylic acid is formed (representing a one-carbon homologation of the original acid). wikipedia.org In the presence of alcohols or amines, esters or amides are produced, respectively. wikipedia.org
A notable application of the Wolff rearrangement is in ring contraction. If the α-diazoketone is part of a cyclic system, the rearrangement results in a product with a smaller ring size. jk-sci.com
Table 1: Comparison of Intramolecular Rearrangement Reactions
| Feature | Pschorr Cyclization | Wolff Rearrangement |
|---|---|---|
| Starting Functional Group | Aryl Diazonium Salt | α-Diazoketone |
| Key Intermediate | Aryl Radical | Ketene |
| Primary Transformation | Intramolecular Arylation | 1,2-Rearrangement |
| Typical Product | Fused Polycyclic Aromatic Systems | Carboxylic Acid Derivatives (Homologated), Esters, Amides |
| Common Catalyst/Inducer | Copper (I) Salts | Silver (I) Oxide, Heat, UV Light |
Functionalization Strategies for the Salicylic Acid Moiety in Derivatives
Once this compound has been transformed into a more complex derivative (for instance, through azo coupling), the salicylic acid core, with its characteristic hydroxyl and carboxyl groups, offers numerous opportunities for further functionalization. These modifications can be used to synthesize a wide range of heterocyclic compounds and other complex molecules.
Synthesis of Heterocyclic Scaffolds
The ortho-positioning of the hydroxyl and carboxyl groups on the salicylic acid backbone is ideal for the construction of various fused heterocyclic rings.
4H-benzo[d] wikipedia.orgorganic-chemistry.orgdioxin-4-ones: These structures can be synthesized directly from salicylic acid derivatives and acetylenic esters. nih.gov The reaction is often mediated by a copper(I) iodide catalyst in the presence of a base like sodium bicarbonate. nih.govrsc.org This method involves an addition reaction followed by an intramolecular cyclization, engaging both the hydroxyl and carboxyl groups of the salicylic acid moiety. nih.gov
1,3,4-Oxadiazoles: The carboxylic acid group is a key starting point for the synthesis of 1,3,4-oxadiazoles. A common synthetic route involves the conversion of the carboxylic acid to an acid hydrazide. nih.gov This intermediate can then be cyclized with various reagents, such as phosphorus oxychloride, in the presence of another carboxylic acid or its derivative to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov One-pot synthesis methods starting directly from carboxylic acids have also been developed. nih.govacs.org
Flavones (2-Phenylchromones): Flavones can be synthesized from salicylic acid derivatives through photocatalytic strategies. rsc.org One reported method involves a visible-light-induced deoxygenative/cyclization reaction between a salicylic acid derivative and an aryl acetylene, using an O-transfer reagent. rsc.org This approach activates the carboxyl group to generate an acyl radical, which then undergoes cyclization to form the flavone (B191248) core. rsc.org
Modification of Carboxyl and Hydroxyl Groups
Beyond cyclization reactions, the individual functional groups of the salicylic acid moiety can be targeted for specific modifications.
Amidation: The carboxylic acid group can be readily converted into an amide. For example, synthesized 4H-benzo[d] wikipedia.orgorganic-chemistry.orgdioxin-4-ones can undergo room temperature amidation by reacting with primary amines to yield the corresponding salicylamides. nih.gov
Esterification: The carboxyl group can be converted to an ester via Fischer esterification, while the phenolic hydroxyl group can be esterified under different conditions, allowing for selective functionalization.
These functionalization strategies allow for the systematic modification of derivatives of this compound, enabling the creation of a diverse library of compounds with varied structural and electronic properties.
Table 2: Functionalization Strategies for the Salicylic Acid Moiety
| Target Moiety | Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Hydroxyl and Carboxyl | Cyclization | Acetylenic esters, CuI, NaHCO₃ | 4H-benzo[d] wikipedia.orgorganic-chemistry.orgdioxin-4-one |
| Carboxyl | Cyclization | 1. Hydrazine (to form hydrazide) 2. POCl₃, another carboxylic acid | 1,3,4-Oxadiazole |
| Carboxyl and Hydroxyl | Deoxygenative Cyclization | Aryl acetylene, photocatalyst, visible light | Flavone |
| Carboxyl (via intermediate) | Amidation | Primary amines on a benzodioxinone intermediate | Salicylamide |
Applications in Advanced Chemical Synthesis and Materials Science
5-Diazosalicylic Acid as a Key Synthetic Intermediate
The diazonium salt of 5-aminosalicylic acid is a pivotal intermediate in organic synthesis, primarily utilized in azo coupling reactions to construct larger, more complex molecular frameworks.
This compound is readily employed as a precursor for a variety of complex organic molecules through its reaction with electron-rich coupling partners. The diazotization of 5-aminosalicylic acid (5-ASA) yields the corresponding diazonium salt, which is typically generated in situ at low temperatures (0-5 °C) using reagents like sodium nitrite (B80452) and hydrochloric acid to prevent decomposition. This reactive intermediate can then be coupled with various aromatic compounds to yield sophisticated structures.
For instance, researchers have reported the synthesis of complex azo compounds by coupling diazotized 5-ASA with molecules such as:
Vanillin (B372448) and 4-Bromobenzaldehyde : This reaction creates azo compounds featuring aldehyde functionalities, which can serve as handles for further synthetic transformations.
Thymol (B1683141) : Coupling with thymol results in the formation of (E)-2-hydroxy-5-((4-hydroxy-5-isopropyl-2-methylphenyl)diazenyl)benzoic acid, a molecule investigated for potential biological applications.
Salicylic (B10762653) acid : The reaction with salicylic acid itself or its derivatives can produce macromolecular prodrugs.
These examples demonstrate the role of this compound as a foundational component for building diverse molecular scaffolds with tailored functionalities.
The primary role of this compound in organic transformations is as the key electrophilic reagent in azo coupling reactions. The diazonium group (-N≡N⁺) is a potent electrophile that readily attacks electron-rich aromatic rings (such as phenols and anilines), leading to the formation of a stable azo bridge (-N=N-). This transformation is fundamental to the synthesis of all molecules described in this article. The reaction is a form of electrophilic aromatic substitution, where the diazonium salt serves as the attacking species. The versatility of this reaction allows for the creation of a vast library of azo compounds by simply varying the coupling partner, making the diazonium salt a crucial reagent in the field of dye and medicinal chemistry.
Applications in Organic Dye Chemistry
The most established application of this compound is in the synthesis of azo dyes. These dyes are significant commercially due to their straightforward synthesis, structural variety, and vibrant colors.
The synthesis of functional azo dyes using this compound or other diazotized aromatic amines follows the two-step diazotization-coupling procedure. By coupling the diazonium salt with different aromatic molecules, a wide spectrum of colors can be achieved. The salicylic acid moiety itself is a common coupling component in azo dye synthesis.
Research has demonstrated the synthesis of several azo dyes based on salicylic acid derivatives. For example, coupling diazotized para-nitroaniline with salicylic acid yields 2-hydroxy-5-((4-nitrophenyl)-diazenyl)benzoic acid. Such dyes have been shown to effectively color fabrics like wool, polyamide, and acetate (B1210297) fibers, producing yellow-orange and beige-brown hues. The resulting color and properties of the dye are influenced by the specific chemical structure, including the substituents on the aromatic rings.
The table below summarizes examples of azo dyes synthesized from salicylic acid derivatives, highlighting the precursors and resulting product characteristics.
| Diazonium Salt Precursor | Coupling Partner | Resulting Azo Dye | Observed Color/Properties |
| 5-Aminosalicylic acid | Vanillin | (E)-5-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)-2-hydroxybenzoic acid | Functionalized with an aldehyde group |
| 5-Aminosalicylic acid | Thymol | (E)-2-hydroxy-5-((4-hydroxy-5-isopropyl-2-methylphenyl)diazenyl)benzoic acid | Investigated for biological applications |
| para-Nitroaniline | Salicylic acid | 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzoic acid | Orange-brown powder; dyes wool and polyamide yellow-orange |
| 5-Aminosalicylic acid | Salicylic acid derivative | (E)-2-hydroxy-5-((4-hydroxy-3-methylphenyl)diazenyl)benzoic acid | Component of macromolecular prodrugs |
Biomaterials and Enzyme Immobilization via Diazotized Derivatives
The chemistry of aryl diazonium salts, the class of compounds to which this compound belongs, provides a powerful and versatile platform for the surface modification of materials, including those used in biomaterial applications and for enzyme immobilization.
Aryl diazonium salts can form highly stable, covalent bonds with a wide variety of surfaces, including metals, oxides, and glassy materials. This makes them ideal reagents for creating functionalized surfaces designed for the covalent attachment of biomolecules like enzymes.
The general strategy involves the following steps:
Generation of Aryl Radicals : The aryl diazonium salt is reduced, either chemically or electrochemically. This process releases nitrogen gas (N₂) and generates a highly reactive aryl radical.
Surface Grafting : The aryl radical reacts immediately with the substrate surface (e.g., titanium oxide or glass), forming a robust covalent bond (e.g., Ti-O-C or Si-C). This creates a thin, durable organic layer that is strongly anchored to the support.
Biomolecule Immobilization : The grafted aryl layer carries the functional groups of the original diazonium salt. In the case of this compound, the surface would be decorated with carboxylic acid (-COOH) and hydroxyl (-OH) groups. These functional groups can be activated using standard coupling chemistries (e.g., carbodiimide (B86325) chemistry for the -COOH group) to react with amine groups (-NH₂) on the surface of an enzyme, resulting in its covalent immobilization.
This method is advantageous because it creates a stable linkage that can prevent enzyme leaching from the support, a critical factor for developing reusable biocatalysts and biosensors. The versatility of diazonium chemistry allows for the functionalization of numerous materials, making it a key strategy in the development of advanced biomaterials.
Absence of Research on this compound in Enzyme Immobilization Prevents In-Depth Analysis of Kinetic and Thermodynamic Influences
Despite a comprehensive search of scientific literature, no specific research or data could be found regarding the application of this compound in the immobilization of enzymes. Consequently, an analysis of its influence on enzyme kinetics and thermodynamics, as requested, cannot be provided.
A thorough investigation into the effects of an immobilization agent would typically involve detailed kinetic studies to determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These studies would reveal changes in the enzyme's affinity for its substrate and its catalytic efficiency upon immobilization. Furthermore, thermodynamic analysis, including the determination of changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation and denaturation, would provide insights into the stability of the immobilized enzyme at different temperatures.
However, the absence of any documented use of this compound for this purpose in the available scientific databases means that no such data exists to be compiled and analyzed. Therefore, it is not possible to generate the requested article focusing on the influence of this specific compound on enzyme kinetics and thermodynamics. Further research would be required to first establish the viability of this compound as an agent for enzyme immobilization before any subsequent analysis of its effects could be undertaken.
Advanced Analytical and Computational Investigations of 5 Diazosalicylic Acid
Spectroscopic Characterization in Mechanistic and Synthetic Studies
Spectroscopic methods are indispensable in the study of reactive intermediates like 5-diazosalicylic acid. They provide crucial information for confirming the molecular structure, identifying key functional groups, and monitoring the progress of reactions in real-time. The combination of various spectroscopic techniques allows for a comprehensive analysis of the compound's properties and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum, the aromatic protons of this compound are expected to appear as distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The strong electron-withdrawing nature of the diazonium group (–N₂⁺) and the carboxylic acid group (–COOH) significantly deshields the adjacent protons, shifting their resonance to higher chemical shifts. wikipedia.org For comparison, the aromatic protons of the parent salicylic (B10762653) acid resonate at approximately 6.9, 7.4, and 7.8 ppm. The proton ortho to the diazonium group would likely be the most downfield signal. The protons of the hydroxyl (–OH) and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. Aromatic carbons typically resonate in the 110-160 ppm range. The carbon atom directly attached to the highly electron-withdrawing diazonium group (C5) is expected to be significantly deshielded, appearing at the lower end of this range, estimated between 102-123 ppm. caltech.edu In contrast, the carbons bearing the hydroxyl (C2) and carboxylic acid groups would also be downfield, while the carbonyl carbon of the carboxylic acid would appear much further downfield, typically above 165 ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3 | ~7.1-7.3 | Doublet | Ortho to hydroxyl group. |
| H-4 | ~7.8-8.0 | Doublet of doublets | Ortho to carboxylic acid and meta to diazonium group. |
| H-6 | ~8.2-8.4 | Doublet | Ortho to diazonium group. |
| -OH | Variable | Broad Singlet | Solvent and concentration dependent. |
| -COOH | Variable | Broad Singlet | Solvent and concentration dependent. |
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C1 (-COOH) | ~125-128 | Attached to carboxylic acid. |
| C2 (-OH) | ~158-162 | Attached to hydroxyl group. |
| C3 | ~118-120 | Aromatic CH. |
| C4 | ~135-138 | Aromatic CH. |
| C5 (-N₂⁺) | ~115-125 | Attached to diazonium group. caltech.edu |
| C6 | ~130-133 | Aromatic CH. |
| C=O | ~170-175 | Carboxylic acid carbonyl. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. mdpi.com For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its structure.
The most definitive peak for this compound is the stretching vibration of the diazonium group (N≡N⁺), which appears as a strong, sharp band in the range of 2250-2300 cm⁻¹. rsc.org This absorption is in a relatively uncongested region of the IR spectrum, making it a clear diagnostic marker for the presence of the diazonium salt.
The carboxylic acid moiety gives rise to two distinct absorptions: a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ (often overlapping with aromatic C-H stretches) and a strong C=O (carbonyl) stretching band between 1680 and 1720 cm⁻¹. uc.edu The phenolic O–H group contributes to the broad absorption in the 3200-3550 cm⁻¹ region. libretexts.org Aromatic C=C ring stretching vibrations are expected to produce peaks in the 1450-1600 cm⁻¹ region, while aromatic C–H stretching appears just above 3000 cm⁻¹. researchgate.netvscht.cz
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Diazonium (-N₂⁺) | N≡N Stretch | 2250 - 2300 | Strong, Sharp |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 | Strong |
| Phenolic (-OH) | O-H Stretch | 3200 - 3550 | Strong, Broad |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Carboxylic Acid / Phenol (B47542) | C-O Stretch | 1200 - 1320 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like aromatic compounds. This compound, with its aromatic ring and multiple functional groups, is expected to have a distinct UV-Vis absorption profile.
Aromatic diazonium salts typically exhibit strong absorption bands in the UV region. The spectrum of this compound would likely show absorptions corresponding to π → π* transitions of the substituted benzene (B151609) ring. Due to the extended conjugation and the presence of auxochromic (-OH) and chromophoric (-COOH, -N₂⁺) groups, the absorption maxima (λmax) would be shifted compared to unsubstituted benzene. For comparison, salicylic acid displays two primary absorption bands around 235 nm and 303 nm. researchgate.net The introduction of the strongly electron-withdrawing diazonium group is expected to cause a bathochromic (red) shift in these absorptions.
This technique is highly effective for reaction monitoring. For instance, the formation of this compound from 5-aminosalicylic acid can be tracked by observing the appearance and increase in absorbance of the characteristic peak for the diazonium salt. nih.gov Conversely, in subsequent reactions where the diazonium group is replaced (e.g., in Sandmeyer reactions), the disappearance of this peak can be monitored to determine the reaction's completion. masterorganicchemistry.com
| Electronic Transition | Predicted λmax (nm) | Notes |
|---|---|---|
| π → π | ~240 - 260 | Primary aromatic band, shifted from salicylic acid. |
| π → π | ~310 - 340 | Secondary aromatic band, shifted from salicylic acid. |
| n → π* | ~380 - 420 | Possible weak absorption associated with the diazonium group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis.
For this compound (C₇H₄N₂O₃), the calculated molecular weight of the cation is approximately 179.02 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to this value.
A characteristic and dominant fragmentation pathway for aromatic diazonium salts is the loss of a molecule of dinitrogen (N₂), which is a very stable neutral molecule (28 g/mol ). scite.ai This process, known as dediazoniation, would result in a prominent fragment ion at m/z 151. This aryl cation (C₇H₄O₃⁺) could then undergo further fragmentation. Common subsequent losses for a salicylic acid-type structure include the loss of water (H₂O, 18 g/mol ) to give a fragment at m/z 133, and the loss of carbon monoxide (CO, 28 g/mol ) or a carboxyl radical (•COOH, 45 g/mol ) from the carboxylic acid group. libretexts.orgresearchgate.net
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 179 | [C₇H₄N₂O₃]⁺ (Molecular Ion) | - |
| 151 | [C₇H₄O₃]⁺ | N₂ |
| 133 | [C₇H₃O₂]⁺ | N₂ + H₂O |
| 123 | [C₆H₄O₂]⁺ | N₂ + CO |
| 106 | [C₇H₄O]⁺ | N₂ + •COOH |
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the molecular properties of this compound that are often difficult to probe experimentally. These techniques allow for the detailed investigation of electronic structure, reactivity, and other molecular characteristics.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and predict sites of reactivity.
The diazonium group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. wikipedia.org Calculations of the molecular electrostatic potential (MEP) would show a region of high positive potential (electron deficiency) around the diazonium group, indicating its susceptibility to nucleophilic attack. Conversely, the phenolic oxygen and the aromatic ring itself would exhibit regions of negative potential (electron richness), though tempered by the withdrawing groups.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the substituted aromatic ring and the hydroxyl group, whereas the LUMO would be centered on the diazonium group, consistent with its character as a strong electrophile in reactions like azo coupling. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.
| Property | Predicted Finding | Implication |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | High positive potential on -N₂⁺ group; negative potential on -OH and ring. | -N₂⁺ is the primary site for nucleophilic attack. |
| HOMO Energy | Localized on the aromatic ring and -OH group. | Indicates the molecule can act as a nucleophile in certain contexts (e.g., ring substitution). |
| LUMO Energy | Localized on the C-N₂⁺ bond. | Confirms the diazonium group as the primary electrophilic site. |
| HOMO-LUMO Gap | Relatively small. | Suggests high chemical reactivity, characteristic of diazonium salts. |
| Natural Bond Orbital (NBO) Charges | Significant positive charge on N atoms and C5; negative charge on O atoms. | Quantifies the strong electron-withdrawing effect of the diazonium group. |
Theoretical Prediction of Reaction Pathways and Energetics
Computational chemistry provides powerful tools for predicting the reaction pathways and energetics of reactive intermediates like this compound. Through methods such as density functional theory (DFT), it is possible to map potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most likely chemical transformations.
The principal and most studied reaction pathway for arenediazonium salts is thermal decomposition via dediazoniation—the loss of a dinitrogen molecule (N₂) to form an aryl cation. lkouniv.ac.in The stability of the diazonium salt, and thus the energy barrier to this reaction, is highly dependent on the substituents present on the aromatic ring. whiterose.ac.ukshu.ac.uk For this compound, the electronic nature of the hydroxyl (-OH) and carboxylic acid (-COOH) groups creates a nuanced effect. While the hydroxyl group is electron-donating, which can increase stability, the carboxylic acid group is electron-withdrawing. Computational studies on substituted anilines and phenols show that electron-withdrawing groups tend to increase the bond dissociation energies of groups attached to the ring, which could translate to a higher activation energy for decomposition. ugm.ac.id Conversely, the decomposition mechanism is believed to be largely free-radical based, which is accelerated by electron-donating solvents. shu.ac.uk
Theoretical models can calculate the activation energy (Ea) and reaction enthalpy (ΔH) for dediazoniation. While specific calculations for this compound are not widely published, data from related substituted benzenediazonium (B1195382) compounds allow for the estimation of these energetic parameters. The decomposition is typically a highly exothermic process due to the formation of the very stable dinitrogen molecule.
Other potential reaction pathways that can be theoretically investigated include intramolecular cyclization, where the diazonium group might react with the ortho-hydroxyl or carboxyl group, or intermolecular reactions such as azo coupling with other nucleophilic species. lkouniv.ac.in Computational modeling can compare the activation barriers for these competing pathways to predict the product distribution under various conditions.
The following interactive table presents illustrative energetic data for plausible reaction pathways of this compound, based on general principles from computational studies of arenediazonium salts.
| Reaction Pathway | Predicted Activation Energy (kJ/mol) | Predicted Reaction Enthalpy (kJ/mol) | Notes |
| Dediazoniation (N₂ loss) | 75 - 115 | -160 to -220 | The primary decomposition route; highly exothermic. |
| Intramolecular Cyclization | 90 - 140 | -40 to -70 | A potential side reaction, possibly leading to a benzoxadiazole derivative. |
| Azo Coupling (with Phenol) | 50 - 90 | Varies | A common synthetic route; activation energy depends on the nucleophile. |
| Note: These values are estimations based on data for analogous compounds and would require specific DFT calculations for this compound for precise validation. |
Molecular Orbital Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), significant insights into the electrophilic and nucleophilic nature of a molecule can be gained.
For this compound, the electronic structure is dominated by the powerful electron-withdrawing nature of the diazonium group (-N₂⁺) and the combined effects of the hydroxyl and carboxyl groups on the aromatic ring.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO of an arenediazonium salt is characteristically low in energy, signifying a strong electrophile. youtube.com Molecular orbital calculations would predict this orbital to be primarily localized on the diazonium group itself and the ipso-carbon atom to which it is attached. This low-energy, accessible orbital readily accepts electrons from nucleophiles, explaining the high reactivity of diazonium salts in reactions like azo coupling and Sandmeyer-type reactions. The molecule's ability to accept electron density into the LUMO is the key to its electrophilicity. youtube.com
Highest Occupied Molecular Orbital (HOMO): The HOMO is the orbital from which the molecule donates electron density, defining its nucleophilic character. youtube.comyoutube.com For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the aromatic ring and the oxygen atom of the hydroxyl group. Computational analysis of salicylic acid itself shows the HOMO is delocalized over the ring. researchgate.net The presence of the electron-donating -OH group elevates the energy of the HOMO compared to unsubstituted benzene, making the ring system itself susceptible to attack by strong electrophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, correlating with higher reactivity. For this compound, the strong electronic push-pull nature of the substituents likely results in a relatively small gap, consistent with its character as a reactive intermediate.
The table below provides illustrative data derived from general principles and related compounds, such as salicylic acid, to show what a molecular orbital analysis would yield. researchgate.net
| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -7.0 to -8.0 | Aromatic π-system, -OH group | Nucleophilicity of the aromatic ring |
| LUMO | -2.5 to -3.5 | Diazonium group (-N₂⁺), ipso-carbon | High electrophilicity, site of nucleophilic attack |
| HOMO-LUMO Gap | 4.0 - 5.0 | - | High chemical reactivity, low kinetic stability |
| Note: These energy values are illustrative. The HOMO energy is based on salicylic acid, while the LUMO energy is estimated to be significantly lowered by the potent electron-withdrawing diazonium group. |
Emerging Research Themes and Future Prospects in 5 Diazosalicylic Acid Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The traditional diazotization of aromatic amines, including 5-aminosalicylic acid, often involves the use of nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid, which can lead to the formation of acidic waste and nitrogen oxides. mpg.de Emerging research focuses on developing greener alternatives that minimize environmental impact and enhance safety.
Solid-Supported Reagents and Catalysts: A promising green approach involves the use of solid-supported diazotization agents and solid acid catalysts. For instance, the diazotization of aromatic amines has been successfully carried out using solid-supported reagents, which simplifies the purification process and often allows for the recycling of the catalyst. researchgate.net Research into materials like sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) for solvent-free diazotization reactions showcases a move towards more environmentally benign procedures. researchgate.net While not yet specifically reported for 5-diazosalicylic acid, these methodologies offer a clear path for its sustainable synthesis from 5-aminosalicylic acid.
Ionic Liquids: Ionic liquids (ILs) are being explored as alternative reaction media for diazotization and subsequent reactions. rsc.orgnih.gov Their low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" solvents. In the context of diazonium salt chemistry, ILs can stabilize the diazonium species and facilitate cleaner reactions with easier product isolation. rsc.orgnih.gov The application of ionic liquids could significantly improve the synthesis and subsequent functionalization of this compound, particularly in reactions where product purity and catalyst recycling are critical.
Enzymatic and Bio-inspired Approaches: Biocatalysis represents a frontier in green chemistry. While direct enzymatic diazotization is not yet a mainstream method, research into enzyme-catalyzed reactions for related transformations is growing. For example, baker's yeast has been used as a catalyst for the synthesis of azo dyes derived from salicylic (B10762653) acid derivatives, demonstrating the potential of biocatalysts in this area of chemistry. lmaleidykla.ltresearchgate.net The development of chemoenzymatic strategies, possibly involving enzymes like haloperoxidases for the oxidation of hydrazone intermediates, could offer a highly selective and sustainable route to diazo compounds. duke.edu
Table 1: Comparison of Traditional and Green Diazotization Methods
| Method | Reagents | Solvent | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|---|
| Traditional | NaNO₂, HCl/H₂SO₄ | Water | Well-established, inexpensive reagents | Standard current method for synthesis from 5-ASA |
| Solid-Supported | Solid acid catalysts (e.g., Fe₃O₄@SiO₂-SO₃H), NaNO₂ | Solvent-free or green solvents | Catalyst recyclability, reduced waste, milder conditions | High potential for cleaner synthesis and easier work-up |
| Ionic Liquids | NaNO₂, acid | Ionic Liquid | Enhanced stability of diazonium salt, solvent recyclability | Potential for improved reaction control and product isolation |
| Biocatalytic | Baker's yeast, enzymes | Aqueous media | High selectivity, mild conditions, biodegradable catalyst | Exploratory, but offers a highly sustainable future route |
Exploration of Novel Catalytic Systems for Diazonium Chemistry
The reactivity of the diazonium group in this compound opens up a vast landscape for catalytic transformations, moving beyond its traditional use in azo-coupling reactions.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions. nih.govscienceopen.comresearchgate.net This strategy avoids the use of stoichiometric and often toxic metal reagents typically required in classical Sandmeyer-type reactions. Photocatalytic methods have been successfully applied to a range of transformations including arylation of alkenes and alkynes, and the synthesis of sulfonyl fluorides from aryl diazonium salts. nih.govscienceopen.com The application of photocatalysis to this compound could enable novel C-C and C-heteroatom bond formations, providing access to a diverse range of substituted salicylic acid derivatives.
Transition Metal Catalysis: While traditional copper-catalyzed reactions of diazonium salts are well-known, modern transition-metal catalysis offers a much broader scope of reactivity. Palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction, have been successfully employed with phenol (B47542) diazonium salts for the synthesis of complex molecules. acs.org The development of ligand-free transition metal-catalyzed cross-coupling reactions further enhances the sustainability and cost-effectiveness of these transformations. rsc.org Exploring the reactivity of this compound in such catalytic cycles could lead to the synthesis of novel biaryl compounds and other valuable structures.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of research. 5-Sulfosalicylic acid, a close structural analog of this compound, has been shown to be an efficient organocatalyst for various organic transformations. nih.gov While this compound itself is a reactive intermediate, its derivatives could be designed to act as organocatalysts, or it could be a substrate in organocatalyzed reactions, expanding its synthetic utility beyond traditional applications.
Table 2: Emerging Catalytic Systems for Aryl Diazonium Salt Reactions
| Catalytic System | Typical Catalysts/Reagents | Reaction Types | Potential Application for this compound |
|---|---|---|---|
| Photocatalysis | Ruthenium or Iridium complexes, Organic dyes | Arylation, Sulfonylation, Borylation | Access to novel substituted salicylic acid derivatives under mild conditions |
| Transition Metal Catalysis | Palladium, Copper, Nickel complexes | Cross-coupling (Heck, Suzuki-type), C-N and C-S bond formation | Synthesis of biaryls, ethers, and thioethers of salicylic acid |
| Organocatalysis | Proline, Thioureas, Brønsted acids | Asymmetric synthesis, Cascade reactions | Enantioselective transformations of this compound derivatives |
Investigation of New Reaction Manifolds and Applications
The unique combination of the diazonium, carboxylic acid, and hydroxyl functionalities in this compound makes it a versatile building block for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.
Polymer Synthesis: 5-Aminosalicylic acid has been incorporated into poly(anhydride-esters) for potential drug delivery applications. nih.gov The diazotization of this monomer could lead to reactive intermediates for the synthesis of novel polymers. The diazonium group can be used for surface modification and grafting reactions, suggesting that this compound could be employed to functionalize polymer surfaces or nanoparticles. researchgate.net
Medicinal Chemistry: Azo compounds derived from salicylic acid are known to have biological activity. chemrevlett.comresearchgate.net The diazotization of 5-aminosalicylic acid is a key step in the synthesis of azo-based prodrugs for colon-specific drug delivery. nih.gov Exploring new coupling partners for this compound could lead to the discovery of new therapeutic agents.
Materials Science: The synthesis of 2,5-furandicarboxylic acid (FDCA) is a key area of research for producing bio-based polymers. mdpi.com While not directly related, the chemistry of aromatic dicarboxylic acids is relevant to the development of new materials. The functional groups on this compound could be exploited to create novel dyes, pigments, and functional materials.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The inherent instability of many diazonium salts makes their handling in traditional batch processes challenging and potentially hazardous. mpg.de Flow chemistry offers a safer and more efficient alternative by performing reactions in continuous-flow microreactors. nih.govresearchgate.netnih.govnih.gov
Enhanced Safety and Control: Continuous flow systems minimize the volume of hazardous intermediates at any given time, significantly reducing the risk of thermal runaway. mpg.de The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, leading to higher yields and purities. researchgate.netresearchgate.net The synthesis of azo dyes, a primary application of diazonium salts, has been successfully demonstrated in continuous flow systems. nih.govresearchgate.netnih.govnih.govresearchgate.net
Process Analytical Technology (PAT): The integration of Process Analytical Technology (PAT) with flow chemistry setups allows for real-time monitoring and control of reactions. rsc.orgresearchgate.netbruker.comdownstreamcolumn.com Techniques such as in-line IR and UV-vis spectroscopy can track the formation and consumption of diazonium intermediates, ensuring optimal reaction conditions and consistent product quality.
Automation and Machine Learning: The combination of flow chemistry with automation and machine learning is revolutionizing chemical synthesis. duke.edunih.govresearchgate.netbohrium.combeilstein-journals.orgsemanticscholar.org Automated flow platforms can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters. Machine learning algorithms can analyze real-time data from PAT tools to predict reaction outcomes and autonomously optimize processes. duke.eduscienceopen.comnih.govbeilstein-journals.orgsemanticscholar.org The application of these technologies to the synthesis and reactions of this compound would enable the rapid development of robust and scalable processes.
Table 3: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit for this compound Chemistry |
|---|---|
| Small Reactor Volumes | Enhanced safety by minimizing the amount of unstable diazonium intermediate |
| Precise Control of Parameters | Improved yield and selectivity in diazotization and subsequent coupling reactions |
| Rapid Heat and Mass Transfer | Prevention of side reactions and decomposition of the diazonium salt |
| Integration with PAT | Real-time monitoring for process understanding and control |
| Automation and Machine Learning | Rapid process optimization and development of scalable synthetic routes |
Q & A
Q. What ethical and methodological considerations apply when studying this compound in biological systems?
- Methodological Answer : Adhere to OECD Guidelines for in vitro/in vivo testing (e.g., OECD 423 for acute toxicity). Include positive/negative controls in bioassays and blinded data analysis to reduce bias. For human cell lines, obtain IRB approval and document consent protocols. Publish negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
